molecular formula C21H23N3O2 B2716670 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide CAS No. 1797022-07-1

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide

Cat. No.: B2716670
CAS No.: 1797022-07-1
M. Wt: 349.434
InChI Key: UCLGGEGQYPGHTK-UHFFFAOYSA-N
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Description

“N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide” is a chemical compound that is likely to have a complex structure due to the presence of multiple functional groups . It contains a methoxy group attached to a piperidine ring, which is further attached to a phenyl ring. This phenyl ring is connected to an indole ring through a carboxamide linkage .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a methoxy group, a piperidine ring, a phenyl ring, an indole ring, and a carboxamide linkage . These groups contribute to the overall structure and properties of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Selective Inhibition and Kinase Activity : Research has identified related compounds as potent and selective inhibitors for specific kinase superfamily members, demonstrating the potential for therapeutic applications in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be effective in inhibiting Met kinase, showing promise in gastric carcinoma models (Schroeder et al., 2009).

Pharmacological Potential

  • Neuroreceptor Antagonists : Certain derivatives of indole-2-carboxamides have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating potential applications in neurological disorders and pain management (Borza et al., 2007).
  • Serotonin Receptor Modulation : Studies have also explored compounds for their serotonin receptor modulation capabilities, which could be beneficial in treating mood disorders. S32212, for instance, exhibited properties consistent with improved mood and cognitive performance, suggesting its utility as an antidepressant (Dekeyne et al., 2012).

Chemical Synthesis and Catalysis

  • Catalyzed Coupling Reactions : The Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates the compound's role in facilitating selective C-C and C-C/C-N bond formation, critical for synthesizing diverse chemical products (Zheng, Zhang, & Cui, 2014).

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-18-6-4-12-24(14-18)17-10-8-16(9-11-17)22-21(25)20-13-15-5-2-3-7-19(15)23-20/h2-3,5,7-11,13,18,23H,4,6,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGGEGQYPGHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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